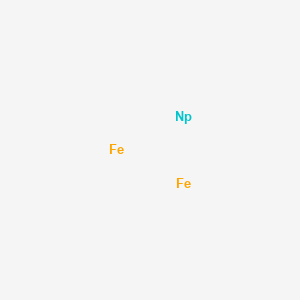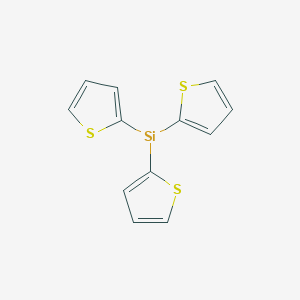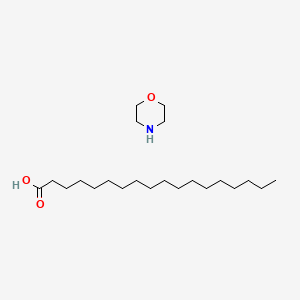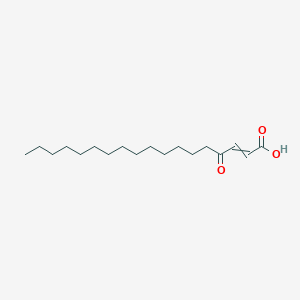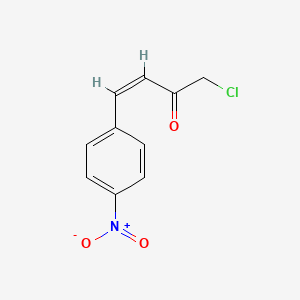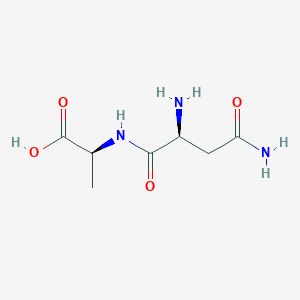
L-Alanine, N-L-asparaginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, N-L-asparaginyl- is a dipeptide composed of the amino acids L-alanine and L-asparagine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of these two amino acids results in unique properties that can be exploited for specific biochemical and therapeutic purposes.
準備方法
Synthetic Routes and Reaction Conditions
L-Alanine, N-L-asparaginyl- can be synthesized through peptide bond formation between L-alanine and L-asparagine. This process typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or active esters (e.g., N-hydroxysuccinimide esters) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of L-Alanine, N-L-asparaginyl- may involve biocatalysis using enzymes such as asparagine synthetase and alanine transaminase. These enzymes can catalyze the formation of the dipeptide from L-alanine and L-asparagine in aqueous solutions. This method is advantageous due to its high specificity, mild reaction conditions, and environmentally friendly nature .
化学反応の分析
Types of Reactions
L-Alanine, N-L-asparaginyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of L-alanine and L-asparagine.
Oxidation: The amino acid residues can be oxidized by reagents such as hydrogen peroxide or peracids, leading to the formation of corresponding oxo-acids.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming derivatives with modified side chains.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin; chemical hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under controlled conditions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: L-alanine and L-asparagine.
Oxidation: Oxo-acids of L-alanine and L-asparagine.
Substitution: Modified dipeptides with altered side chains.
科学的研究の応用
L-Alanine, N-L-asparaginyl- has several scientific research applications:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Potential therapeutic applications due to its role in protein synthesis and metabolism. It may be used in the development of peptide-based drugs.
Industry: Employed in the production of peptide-based materials and as a precursor for the synthesis of more complex peptides and proteins
作用機序
The mechanism of action of L-Alanine, N-L-asparaginyl- involves its participation in protein synthesis and metabolism. The dipeptide can be incorporated into proteins during translation or serve as a substrate for enzymes involved in amino acid metabolism. The molecular targets include ribosomes for protein synthesis and various enzymes such as peptidases and transaminases .
類似化合物との比較
Similar Compounds
L-Alanine: A non-essential amino acid involved in protein synthesis and metabolism.
L-Asparagine: A non-essential amino acid that plays a crucial role in nitrogen metabolism and protein synthesis.
L-Alanyl-L-asparagine: Another dipeptide with similar properties but different sequence and potentially different biological activity.
Uniqueness
L-Alanine, N-L-asparaginyl- is unique due to its specific sequence and the resulting properties. The combination of L-alanine and L-asparagine in this particular order may confer distinct biochemical and therapeutic advantages, such as improved stability or specific interactions with enzymes and receptors .
特性
CAS番号 |
20917-57-1 |
|---|---|
分子式 |
C7H13N3O4 |
分子量 |
203.20 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H13N3O4/c1-3(7(13)14)10-6(12)4(8)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)/t3-,4-/m0/s1 |
InChIキー |
SJUXYGVRSGTPMC-IMJSIDKUSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)N)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)

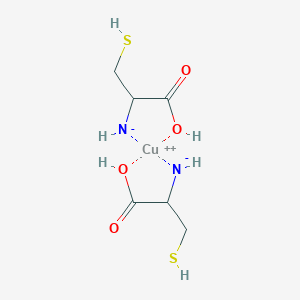
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

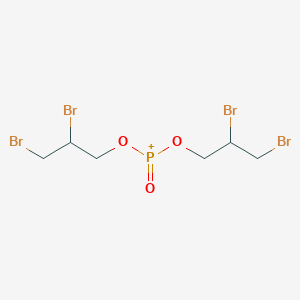
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
